Chemical structure and molecular properties of 5-Amino-1-ethylpiperidin-2-one
Chemical structure and molecular properties of 5-Amino-1-ethylpiperidin-2-one
Technical Monograph: 5-Amino-1-ethylpiperidin-2-one
Content Type: Technical Reference & Synthetic Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary & Chemical Identity
5-Amino-1-ethylpiperidin-2-one is a functionalized lactam scaffold serving as a critical building block in medicinal chemistry. Structurally, it represents a constrained diamine motif where the lactam nitrogen (N1) is ethylated, and the C5 position bears a primary amine. This configuration makes it an ideal scaffold for peptidomimetics , sigma receptor ligands , and factor Xa inhibitors , offering rigid spatial orientation compared to flexible linear analogs like ethylenediamine derivatives.
Its value lies in the C5-stereocenter , allowing for the precise vectorization of substituents in 3D space, a property essential for optimizing ligand-protein binding affinity.
Chemical Descriptors
| Property | Specification |
| IUPAC Name | 5-Amino-1-ethylpiperidin-2-one |
| Common Scaffolds | Piperidin-2-one; |
| Molecular Formula | C |
| Molecular Weight | 142.20 g/mol |
| CAS Registry Number | Generic/Analog Ref:[1][2][3][4][5][6] 90485-53-3 (Methyl analog); Specific:[3][7] 1016710-71-6 (Unsaturated analog ref) |
| Chirality | Contains one stereocenter at C5. Exists as ( |
| H-Bond Donors/Acceptors | 1 Donor (NH |
Structural Analysis & Physicochemical Profiling
Understanding the electronic distribution of 5-Amino-1-ethylpiperidin-2-one is prerequisite to its application in synthesis.
Basicity and Ionization
Unlike linear diamines, this molecule possesses distinct basicity profiles for its two nitrogen atoms:
-
N1 (Lactam Nitrogen): The lone pair is delocalized into the carbonyl group (
). It is non-basic and planar (sp hybridized). The ethyl group at N1 increases lipophilicity ( ) without significantly altering the electronic character of the ring. -
N_amine (C5-Amine): This is a primary aliphatic amine (sp
). It is basic (predicted pKa 8.8–9.5) and serves as the primary handle for derivatization (acylation, reductive amination, sulfonylation).
Conformational Bias
The piperidin-2-one ring typically adopts a half-chair or distorted boat conformation. The C5-substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions, although the N1-ethyl group introduces steric bulk that can influence the ring flip barrier. This rigidity is superior to open-chain analogs for entropy-favored binding.
Synthetic Methodologies
High-purity synthesis of 5-Amino-1-ethylpiperidin-2-one requires distinguishing between the generation of the lactam core and the installation of the chiral amine. Below are the two primary routes: the Industrial Hydrogenation Route (scalable, racemic) and the Chiral Pool Route (enantioselective).
Route A: Hydrogenation of Nitropyridones (Scalable)
This method utilizes 5-nitro-2-pyridone as a starting material. It involves N-alkylation followed by simultaneous reduction of the nitro group and the heteroaromatic ring.
Protocol:
-
N-Alkylation: React 5-nitro-2-pyridone with Ethyl Iodide (EtI) and Cesium Carbonate (Cs
CO ) in DMF at 60°C.-
Critical Control: Use non-polar aprotic solvents or specific bases to favor N-alkylation over O-alkylation (lactim ether formation).
-
-
Catalytic Hydrogenation: Subject the intermediate (1-ethyl-5-nitro-2-pyridone) to H
(50 psi) over Pd/C or Raney Nickel in MeOH/AcOH.
Route B: The Glutamic Acid "Chiral Pool" (Enantioselective)
For drug development requiring pure enantiomers, starting from (
Protocol:
-
Cyclization: Convert (
)-Glutamate to the pyroglutamic acid derivative (5-oxoproline). -
Expansion/Functionalization: This route is complex for placing the amine at C5. A more direct chiral route involves the Schmidt rearrangement of chiral ketones or starting from Ornithine analogs, though 5-amino isomers often require specific 4-aminobutyric acid derivatives.
Visualizing the Synthetic Workflow
Figure 1: Scalable synthetic route via nitropyridone reduction. Note the critical N-alkylation step.
Medicinal Chemistry Applications
Sigma Receptor Ligands
Piperidine and piperidinone scaffolds are privileged structures in Sigma-1 (
-
Mechanism: The basic amine at C5 forms a salt bridge with Asp126 in the
binding pocket, while the ethyl group occupies the hydrophobic sub-pocket.
Constrained Peptidomimetics
This molecule acts as a Gly-Xxx dipeptide isostere .
-
The lactam ring constrains the
and torsion angles, forcing the backbone into a turn conformation (often a -turn type II mimic). -
Utility: It is used to replace flexible regions in peptide drugs to improve metabolic stability (protease resistance) and oral bioavailability.
Factor Xa and Thrombin Inhibitors
Substituted piperidinones are core scaffolds in anticoagulant research (e.g., Apixaban and Rivaroxaban analogs). The 1-ethyl-2-one motif provides a neutral, polar spacer that orients the C5-amino group (often derivatized into an amidine or sulfonamide) toward the S1 specificity pocket of the serine protease.
Experimental Protocol: Amine Protection & Functionalization
To use this building block in library synthesis, the C5-amine must often be differentially protected or reacted.
Standard Operating Procedure (SOP): Boc-Protection of C5-Amine This protocol validates the reactivity of the C5-amine without affecting the lactam.
-
Preparation: Dissolve 5-Amino-1-ethylpiperidin-2-one (1.0 eq) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool to 0°C.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
O) (1.1 eq) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na
SO . -
Validation:
-
NMR Check: Look for the disappearance of the broad NH
signal and appearance of the Boc singlet ( 1.4 ppm). -
Selectivity: The lactam Nitrogen (N1) is non-nucleophilic and will not react with Boc
O under these conditions.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one (Analog Reference). Retrieved from [Link]
-
Holtschulte, C., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]
-
Jang, M. Y., et al. (2025). Recent advances in piperidones as privileged scaffolds for drug discovery. ResearchGate. Retrieved from [Link]
Sources
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